![molecular formula C21H22N4 B6447471 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline CAS No. 2549029-33-4](/img/structure/B6447471.png)
4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline
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Overview
Description
Pyridin-2-yl is a common fragment in many biologically active compounds and pharmaceuticals . It’s a part of the larger group of compounds known as pyridines, which are aromatic six-membered rings with one nitrogen atom . Pyrrolo[2,3-c]pyrrol is a type of pyrrole, a five-membered aromatic ring with two conjugated double bonds and one nitrogen atom .
Synthesis Analysis
The synthesis of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can be quite complex. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can be quite complex due to the presence of aromatic rings and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving compounds with pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can vary widely depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing pyridin-2-yl and pyrrolo[2,3-c]pyrrol moieties can vary widely depending on the specific compound .Scientific Research Applications
- Application : 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline derivatives may exhibit antibacterial effects against specific pathogens .
- Application : 4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline derivatives exhibit promising antioxidant activity .
- Application : Investigate whether this compound induces cell cycle arrest and apoptosis in cancer cells .
Antibacterial Activity
Anti-Inflammatory Potential
Antioxidant Properties
Antitumor Potential
Drug Development
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-2-6-19-18(5-1)16(8-11-22-19)13-24-12-9-17-14-25(15-20(17)24)21-7-3-4-10-23-21/h1-8,10-11,17,20H,9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBAOKBYKWEOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}quinoline |
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